molecular formula C15H14FNO B14240900 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone CAS No. 365428-36-0

1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone

Cat. No.: B14240900
CAS No.: 365428-36-0
M. Wt: 243.28 g/mol
InChI Key: CMTBRUURJRAIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with an ethyl group and a pyridyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The choice of raw materials, catalysts, and reaction conditions are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylphenyl)-2-(2-fluoro-4-pyridyl)ethanone
  • 1-(3-Ethylphenyl)-2-(4-fluoro-2-pyridyl)ethanone
  • 1-(3-Ethylphenyl)-2-(2-chloro-4-pyridyl)ethanone

Uniqueness

1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and fluoro substituents can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

365428-36-0

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

1-(3-ethylphenyl)-2-(2-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C15H14FNO/c1-2-11-4-3-5-13(8-11)14(18)9-12-6-7-17-15(16)10-12/h3-8,10H,2,9H2,1H3

InChI Key

CMTBRUURJRAIOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.